molecular formula C20H16FNO B7883056 N-benzyl-2-fluoro-N-phenylbenzamide

N-benzyl-2-fluoro-N-phenylbenzamide

Cat. No.: B7883056
M. Wt: 305.3 g/mol
InChI Key: DNHHEHCSAPIQBC-UHFFFAOYSA-N
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Description

N-benzyl-2-fluoro-N-phenylbenzamide is an organic compound with the molecular formula C20H16FNO It is a member of the benzamide family, characterized by the presence of a benzyl group, a fluoro substituent, and a phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-fluoro-N-phenylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-benzylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-fluorobenzoyl chloride+N-benzylanilineEt3NThis compound+HCl\text{2-fluorobenzoyl chloride} + \text{N-benzylaniline} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl} 2-fluorobenzoyl chloride+N-benzylanilineEt3​N​this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-fluoro-N-phenylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Various substituted benzamides.

    Oxidation: Benzyl carboxylic acid derivatives.

    Reduction: Benzyl alcohol or methyl derivatives.

    Hydrolysis: 2-fluorobenzoic acid and N-benzylaniline.

Scientific Research Applications

N-benzyl-2-fluoro-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-fluoro-N-phenylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro substituent can enhance the compound’s binding affinity and selectivity for certain targets, while the benzyl and phenyl groups contribute to its overall hydrophobicity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-chloro-N-phenylbenzamide
  • N-benzyl-2-methyl-N-phenylbenzamide
  • N-benzyl-2-nitro-N-phenylbenzamide

Uniqueness

N-benzyl-2-fluoro-N-phenylbenzamide is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-2-fluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO/c21-19-14-8-7-13-18(19)20(23)22(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHHEHCSAPIQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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